Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate
Description
Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate (CAS No. 79002-49-6) is a heterocyclic compound with the molecular formula C₁₂H₁₂O₄ and a molecular weight of 220.224 g/mol . Its structure features a 2,3-dihydrobenzofuran core fused with an ethyl oxoacetate moiety. The compound is identified by multiple synonyms, including ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate and MFCD11007735, and is utilized in organic synthesis and pharmaceutical research due to its reactive α-ketoester group .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQKMGXVZPINMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260281 | |
| Record name | Ethyl 2,3-dihydro-α-oxo-5-benzofuranacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79002-49-6 | |
| Record name | Ethyl 2,3-dihydro-α-oxo-5-benzofuranacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79002-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-α-oxo-5-benzofuranacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
Introduction of the Ethyl Oxoacetate Group: The ethyl oxoacetate group is introduced through esterification reactions. This step often involves the use of reagents like ethyl chloroformate and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by mimicking natural ligands. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- This compound exhibits higher lipophilicity compared to its hydroxyacetic acid analogue (similarity score: 0.89), which may influence bioavailability in drug design .
Heterocyclic Derivatives with Varied Core Structures
Thiophene-Based Analogues
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate (C₁₁H₁₃NO₃S) shares a similar α-ketoester motif but replaces the dihydrobenzofuran core with a thiophene ring. This substitution introduces sulfur’s electron-rich nature, enhancing π-π stacking interactions in materials science. The compound is synthesized via a multicomponent reaction (yields: 60–85%) and demonstrates higher solubility in dichloromethane compared to the benzofuran analogue .
Furanone Derivatives
Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate (C₈H₁₀ClNO₅) features a chlorinated furanone ring. The chloro and methoxy groups increase electrophilicity, making it a candidate for agrochemical applications. Its synthesis via Michael addition-elimination (50.6% yield) contrasts with the milder conditions used for the target compound .
Functionalized Derivatives with Extended Moieties
- Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (C₂₁H₁₉NO₅): Incorporates a dioxoisoindolin group, increasing steric bulk and hydrogen-bonding capacity. This modification is linked to 67% yield in thianthrenium-based reactions, suggesting utility in bioactive molecule synthesis .
- Ethyl {1-[(4-methylphenyl)methyl]-4-phenyl-1H-1,2,3-triazol-5-yl}(oxo)acetate (C₂₁H₂₁N₃O₃): The triazole ring introduces nitrogen-based polarity, improving water solubility. Such derivatives are explored in click chemistry and antimicrobial studies .
Biological Activity
Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate is a compound belonging to the benzofuran class, which is known for its diverse biological activities. The unique structure of this compound, characterized by a benzofuran ring fused with an ethyl oxoacetate group, positions it as a significant intermediate in organic synthesis and pharmaceutical research. This article aims to explore the biological activity of this compound through various studies and findings.
Structure and Composition
The chemical structure of this compound can be represented as follows:
Synthesis
This compound can be synthesized through various organic reactions involving benzofuran derivatives. Common methods include oxidation and reduction reactions that modify the functional groups present in the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, potentially modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor functions by mimicking natural ligands.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted the compound's ability to down-regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced inflammation models . These findings suggest a potential role in treating inflammatory diseases.
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory properties. It has shown promise as a selective inhibitor for bromodomain-containing proteins (BET), particularly targeting the second bromodomain (BD2) with high potency and selectivity . This inhibition could have implications in cancer therapy, particularly for castrate-resistant prostate cancer.
Comparison with Other Benzofuran Derivatives
To understand the unique biological activity of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate | Propenoate group | Moderate anti-inflammatory effects |
| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | Aminopropyl group | Varying biological activities depending on substitution |
The distinct functional groups in this compound contribute to its unique reactivity and biological properties compared to these derivatives.
Study on BET Inhibitors
A recent study explored a series of 2,3-dihydrobenzofurans as highly potent BET inhibitors. This compound was included in this analysis due to its structural similarities. The study reported that modifications to the benzofuran core could significantly enhance selectivity and potency against BD1 and BD2 bromodomains .
Anti-inflammatory Research
In another study focusing on anti-inflammatory compounds derived from benzofurans, this compound exhibited a marked reduction in TNF-α gene expression under inflammatory conditions induced by LPS. The results indicated that this compound could serve as a potential therapeutic agent for managing inflammation-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
